propyl 3-[(3-bromobenzoyl)amino]benzoate
Description
Propyl 3-[(3-bromobenzoyl)amino]benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a 3-bromobenzoylamino group at the 3-position. Its molecular formula is C₁₇H₁₆BrNO₃, with an average molecular mass of 362.223 g/mol and a monoisotopic mass of 361.031355 g/mol . This compound is structurally related to pharmaceutical intermediates and bioactive esters, though its specific applications remain underexplored in the provided literature.
Properties
IUPAC Name |
propyl 3-[(3-bromobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-2-9-22-17(21)13-6-4-8-15(11-13)19-16(20)12-5-3-7-14(18)10-12/h3-8,10-11H,2,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVFESBIIUJBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3- vs. 4-Substituted Derivatives
A positional isomer, propyl 4-[(3-bromobenzoyl)amino]benzoate, shares the same molecular formula but differs in the substitution pattern (4-position vs. 3-position on the benzoate ring). Positional isomerism can alter dipole moments, crystallinity, and binding affinities in biological systems due to differences in steric hindrance and electronic distribution.
Simplified Analogs: Propyl 3-Aminobenzoate Derivatives
Simpler derivatives lacking the bromobenzoyl group, such as propyl 3-aminobenzoate (C₁₀H₁₃NO₂, MW: 179.216 g/mol), exhibit significantly lower molecular weights and reduced lipophilicity compared to the target compound . The absence of the electron-withdrawing bromine atom in these analogs likely increases solubility in polar solvents but diminishes stability against enzymatic degradation.
Ester Chain Length Variation
Altering the ester alkyl chain impacts physicochemical properties:
- Heptyl 3-(methanesulfonamido)benzoate (C₁₅H₂₃NO₄S, MW: 313.412 g/mol) : The heptyl chain and sulfonamide group introduce distinct solubility and metabolic stability profiles.
Functional Group Modifications
- Butyl 3-aminobenzoate hydrochloride (C₁₁H₁₆ClNO₂, MW: 229.703 g/mol) : The hydrochloride salt form increases water solubility, contrasting with the neutral, lipophilic nature of the target compound.
Key Properties (Table 1)
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Propyl 3-[(3-bromobenzoyl)amino]benzoate | C₁₇H₁₆BrNO₃ | 362.223 | 3-Bromobenzoyl, propyl ester |
| Propyl 4-[(3-bromobenzoyl)amino]benzoate | C₁₇H₁₆BrNO₃ | 362.223 | 4-Bromobenzoyl, propyl ester |
| Propyl 3-aminobenzoate | C₁₀H₁₃NO₂ | 179.216 | Amino, propyl ester |
| Heptyl 3-(methanesulfonamido)benzoate | C₁₅H₂₃NO₄S | 313.412 | Heptyl ester, sulfonamide |
Pharmacokinetic Considerations
Compared to hydrochlorides (e.g., butyl 3-aminobenzoate hydrochloride), the neutral propyl ester likely exhibits higher lipid solubility, favoring blood-brain barrier penetration but requiring formulation strategies to improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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